5-Acetyl-6-methylaminopyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67295-20-9 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-[2-(methylamino)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-4-3-5-10-8(7)9-2/h3-5H,1-2H3,(H,9,10) |
InChI Key |
LQUYVTUKXOJVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)NC |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Acetyl 6 Methylaminopyridine
Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution compared to benzene. Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions, which have a higher electron density compared to the 2-, 4-, and 6-positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.
In 5-Acetyl-6-methylaminopyridine, the substituents significantly modulate this inherent reactivity. The 6-methylamino group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This activating effect would be expected to enhance the nucleophilicity of the ring nitrogen and facilitate electrophilic substitution. In contrast, the 5-acetyl group is a meta-directing electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
The combined influence of these two groups creates a complex reactivity profile. The powerful electron-donating methylamino group at position 6 is likely to be the dominant directing group for electrophilic aromatic substitution, favoring attack at the 3-position. The acetyl group at the 5-position will further deactivate the 4-position towards electrophilic attack.
For nucleophilic aromatic substitution, the acetyl group at the 5-position will activate the ring, but the electron-donating methylamino group at the 6-position will have a deactivating effect. Nucleophilic attack is most likely to occur at positions 2 and 4, which are ortho and para to the electron-withdrawing acetyl group and not directly influenced by the electron-donating methylamino group in the same way.
Table 1: Predicted Regioselectivity of Reactions with this compound
| Reaction Type | Predicted Site of Attack | Activating/Deactivating Influence |
| Electrophilic Aromatic Substitution | Position 3 | The 6-methylamino group is a strong activator and ortho, para-director. The 5-acetyl group is a deactivator and meta-director. |
| Nucleophilic Aromatic Substitution | Positions 2 and 4 | The 5-acetyl group is an activator. The 6-methylamino group is a deactivator. |
| N-Protonation/Alkylation | Pyridine Nitrogen | The 6-methylamino group enhances the basicity and nucleophilicity of the ring nitrogen. |
Investigation of Reaction Mechanisms for Key Functional Group Interconversions
The 5-acetyl and 6-methylamino groups are key functional handles that can be manipulated to generate a variety of derivatives. Understanding the mechanisms of these transformations is essential for synthetic planning.
Reactions of the Acetyl Group: The acetyl group can undergo a range of reactions typical of ketones. For instance, it can be reduced to an alcohol, oxidized in a Baeyer-Villiger oxidation to form an ester, or serve as a point for carbon-carbon bond formation via reactions like the aldol condensation or Wittig reaction. The mechanisms of these reactions are well-established in organic chemistry. The electronic environment of the pyridine ring can influence the reactivity of the acetyl group. The electron-donating methylamino group may slightly decrease the electrophilicity of the carbonyl carbon.
Reactions of the Methylamino Group: The methylamino group can be acylated, alkylated, or diazotized. The mechanism of acylation typically involves the nucleophilic attack of the nitrogen atom on the acylating agent. Diazotization, followed by Sandmeyer-type reactions, could be used to replace the amino group with a variety of other functionalities. However, the conditions for such reactions would need to be carefully controlled to avoid unwanted side reactions on the activated pyridine ring.
Interplay of Functional Groups: The proximity of the acetyl and methylamino groups can lead to intramolecular reactions. For example, under certain conditions, cyclization reactions could occur, leading to the formation of fused heterocyclic systems. The mechanism of such a reaction would depend on the specific reagents and conditions employed.
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and other degradation processes.
Hydrolytic Stability: In aqueous solutions, particularly under acidic or basic conditions, the acetyl group may be susceptible to hydrolysis, although this is generally a slow process for ketones. The aminopyridine moiety itself is generally stable to hydrolysis. However, extreme pH conditions could lead to degradation of the pyridine ring. Studies on the hydrolysis of 4-acetylaminopyridine have shown that it can be hydrolyzed to 4-aminopyridine (B3432731). semanticscholar.org
Oxidative Stability: The methylamino group and the pyridine ring are potential sites for oxidation. Oxidation of the methylamino group could lead to the formation of nitroso or nitro derivatives. The pyridine ring can be oxidized to the corresponding N-oxide. The presence of the electron-donating methylamino group would likely make the ring more susceptible to oxidation. Studies on the sulfate radical-based oxidation of aminopyralid, an aminopyridine herbicide, have shown that the amino group is a primary reactive site, leading to deamination, nitration, and self-coupling products. nih.gov
Photochemical Stability: Pyridine and its derivatives can undergo photochemical reactions. The acetyl group can act as a chromophore, and upon absorption of UV light, the molecule could undergo various photochemical transformations, including rearrangements or degradation. Theoretical studies on N-acetyl substituted alloxazines have shown that the acetyl group can significantly influence the photophysical properties and non-radiative decay pathways. rsc.org
Table 3: Potential Degradation Pathways for this compound
| Degradation Pathway | Potential Products | Conditions |
| Hydrolysis | 6-Methylaminopyridin-5-yl)methanol (from acetyl group reduction/hydrolysis) | Acidic or basic conditions |
| Oxidation | 5-Acetyl-6-nitropyridine, this compound-N-oxide | Oxidizing agents (e.g., peroxides, radicals) |
| Photodegradation | Rearrangement products, ring-opened products | UV irradiation |
Derivatization, Analogue Synthesis, and Structure Activity Relationship Sar Studies
Systematic Structural Modifications of the 5-Acetyl Group
The 5-acetyl group is a key functional moiety that can be subjected to various chemical transformations to probe its role in biological activity. Modifications can range from simple reductions and oxidations to more complex bioisosteric replacements.
One common modification of an acetyl group is its conversion into other functional groups. For instance, the ketone can be reduced to a secondary alcohol, which can then be further derivatized. The acetyl group can also undergo reactions at the α-carbon, such as halogenation, to introduce new substituents.
A more advanced strategy involves the bioisosteric replacement of the acetyl group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit comparable biological responses. nih.gov For example, the acetyl group could be replaced with other acyl groups or moieties that mimic its electronic and steric properties. nih.gov The concept of bioisosteric replacement is a cornerstone of medicinal chemistry, aiming to improve a compound's potency, selectivity, or pharmacokinetic profile. estranky.sk In the context of pyridine (B92270) derivatives, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement, enhancing the biological activity of the parent compound. rsc.orgnih.gov This suggests that similar strategies could be applied to the acetyl group of 5-Acetyl-6-methylaminopyridine to modulate its properties.
The reactivity of the acetyl group is also influenced by the pyridine ring. Pyridines are electron-deficient, which can affect the reactivity of their substituents. nih.gov However, various methods have been developed for the acylation and modification of pyridine rings, which can be adapted for the derivatization of the 5-acetyl group. nih.gov
Variations of the 6-Methylamino Moiety
The 6-methylamino group is another critical site for structural modification. The nitrogen atom's lone pair of electrons and the attached methyl group can be altered to investigate their influence on the molecule's interaction with biological targets.
Variations can be introduced by replacing the methyl group with other alkyl or aryl substituents. This can be achieved through N-alkylation reactions. The synthesis of N-substituted aminopyridines is a well-established area of organic chemistry. acs.org Furthermore, the primary amine of the related 6-aminopyridine can be modified through reactions with succinimidyl esters, isothiocyanates, or through reductive alkylation, which can convert it into a secondary or tertiary amine. nih.gov
Acylation of the amino group is another common derivatization strategy. The reaction of an aminopyridine with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base like pyridine, can yield the corresponding amide. researchgate.net This modification can alter the electronic properties and hydrogen-bonding capabilities of the 6-substituent.
The synthesis of various 6-substituted 2-aminopyridines has been achieved through the cyclization of 5-oximinoalkanenitriles, demonstrating a versatile method for introducing diversity at this position. acs.org Such synthetic routes can be adapted to generate a library of this compound analogues with different substituents on the amino group, which is crucial for comprehensive SAR studies.
Synthesis of Novel Heterocyclic Rings Fused to the Pyridine Core
The ortho-relationship of the 5-acetyl and 6-amino groups in this compound provides a convenient platform for the synthesis of fused heterocyclic systems. These cyclization reactions lead to the formation of novel, rigid scaffolds that can present the key pharmacophoric elements in different spatial orientations.
A prominent example is the synthesis of pyrido[2,3-d]pyrimidines. The reaction of 5-acetyl-6-aminopyrimidines (a related scaffold) with various reagents can lead to the formation of this fused ring system. For instance, the cyclization of 5-acetyl-6-benzoylamino-4-methylthio-2-phenylpyrimidine using sodium methoxide (B1231860) yields a 4-methylthio-8H-pyrido-[2,3-d]pyrimidine-5-one. researchgate.net Similarly, refluxing 6-alkylamino-4-arylamino-5-acetyl-2-phenylpyrimidines with dimethylformamide dimethylacetal results in the formation of 4-alkylamino-8-aryl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-ones. researchgate.net
The reaction conditions can be tuned to direct the cyclization pathway. When 5-acetyl-4-aminopyrimidines are acylated and then heated with sodium methoxide in butanol, they are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. researchgate.net This reaction involves the acetyl methyl group and the amide carbonyl moiety in the cyclization. researchgate.net In contrast, if the amide moiety contains an activated methylene (B1212753) group, the cyclization can occur between this group and the acetyl carbonyl, leading to the formation of pyrido[2,3-d]pyrimidin-7-one derivatives. researchgate.net
These synthetic strategies highlight the versatility of the 5-acetyl-6-aminopyridine scaffold in generating a diverse range of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
SAR Studies on the Biological Activity of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, SAR studies involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological effects.
A recent review on the antiproliferative activity of pyridine derivatives found that the presence and position of substituents such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups tends to decrease antiproliferative activity. nih.gov
The following table summarizes the general SAR findings for aminopyridine derivatives based on available literature:
| Modification Site | Structural Change | Effect on Biological Activity |
| Pyridine Core | Replacement with pyrazine | Maintained or improved antimalarial activity nih.gov |
| 2-Amino Group | Replacement or substitution | Loss of antimalarial activity nih.gov |
| General Substituents | Addition of -OMe, -OH, -C=O, -NH2 | Enhanced antiproliferative activity nih.gov |
| General Substituents | Addition of halogens or bulky groups | Decreased antiproliferative activity nih.gov |
| Lipophilic Groups | Introduction of benzyl (B1604629) or phenylethyl groups | Improved BTK inhibitory activity researchgate.net |
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. frontiersin.org For aminopyridine derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govresearchgate.netpharmacophorejournal.com
Studies on various aminopyridine-containing compounds have highlighted the importance of the pyridine nitrogen as a hydrogen bond acceptor and the amino group as a hydrogen bond donor. The relative positions of these groups are often crucial for proper binding to the biological target. The acetyl group in this compound can also act as a hydrogen bond acceptor.
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Derivatization of this compound allows for the modulation of these properties to enhance its interaction with a biological target.
For example, modifying the 6-methylamino group can alter its hydrogen bonding capacity and steric profile. Replacing the methyl group with a larger alkyl group could introduce beneficial hydrophobic interactions or, conversely, create steric hindrance that prevents binding.
Similarly, modifications to the 5-acetyl group can affect its ability to act as a hydrogen bond acceptor. Converting the ketone to an alcohol, for instance, introduces a hydrogen bond donor, which could lead to a different binding mode.
The synthesis of fused heterocyclic rings, as discussed in section 4.3, significantly alters the molecule's shape and rigidity. A more rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. These fused ring systems can also introduce new points of interaction with the target protein.
Studies on naphthyridine derivatives, which are structurally related to pyridopyrimidines, have shown that the introduction of hydrogen bond donors can lead to potent binders due to the stabilization of the complex through additional hydrogen bonds. nih.gov This principle can be applied to the design of novel this compound analogues with enhanced molecular recognition properties.
Theoretical and Computational Chemistry Studies of 5 Acetyl 6 Methylaminopyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model electronic structure and predict various molecular characteristics with high accuracy. nih.govresearchgate.netnih.govnih.gov
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyridine (B92270) derivatives, DFT methods, such as those employing the B3LYP exchange-correlation functional with basis sets like 6-311G(d,p) or cc-pVTZ, are commonly used to find the optimized geometry. nih.govnih.gov This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. By calculating the energy of various conformers, researchers can identify the lowest-energy, most probable structure of the molecule under given conditions. researchgate.netmdpi.com For a molecule like 5-Acetyl-6-methylaminopyridine, key considerations would include the orientation of the acetyl and methylamino groups relative to the pyridine ring.
Table 1: Representative Parameters in DFT-based Geometry Optimization Studies for Pyridine Derivatives
| Parameter | Description | Common Methods/Basis Sets |
|---|---|---|
| Method | The theoretical approach used for calculations. | Density Functional Theory (DFT) nih.gov |
| Functional | The approximation used to describe electron exchange and correlation. | B3LYP nih.govnih.gov |
| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-311G(d,p), 6-311G++(d,p), cc-pVTZ nih.gov |
| Software | The program used to perform the calculations. | Gaussian nih.gov |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can act as an electron acceptor (electrophile). pku.edu.cnyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule can identify the most likely sites for nucleophilic and electrophilic attack, providing insights into its potential reactivity. nih.gov
Molecular Docking and Binding Affinity Predictions with Model Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific biological target. researchgate.netnih.gov
Docking simulations place the ligand into the binding site of a target protein and score the different poses based on factors like intermolecular forces. nih.gov The goal is to identify poses that maximize favorable interactions—such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces—between the ligand and key amino acid residues in the enzyme's active site or receptor's binding domain. nih.govnih.gov For example, studies on similar heterocyclic compounds have explored their interactions with the active sites of enzymes like protein tyrosine phosphatase 1B (PTP1B), α-glucosidase nih.gov, and cyclin-dependent kinases (CDKs). nih.gov The analysis reveals which parts of the ligand are essential for binding and how it might inhibit or modulate the protein's function.
The outcome of a docking study is a set of predicted binding modes, or poses, ranked by a scoring function that estimates the binding affinity. The top-ranked pose represents the most likely conformation of the ligand within the binding site.
From this predicted pose, an "interaction fingerprint" can be generated. researchgate.net This is a representation, often a binary vector, that systematically records the types of interactions (e.g., hydrophobic, hydrogen bond donor/acceptor, aromatic) occurring between the ligand and each residue in the binding site. biorxiv.org These fingerprints provide a detailed and simplified summary of the complex protein-ligand interactions, allowing for rapid comparison of different ligands and helping to rationalize their structure-activity relationships. researchgate.netbiorxiv.org
Table 2: Example of Docking Interaction Data for a Ligand in an Enzyme Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Asp197 | Hydrogen Bond | 2.1 |
| His299 | Hydrogen Bond | 2.5 |
| Trp59 | Pi-Pi Stacking | 4.5 |
| Leu162 | Hydrophobic | 3.8 |
| Ala198 | Hydrophobic | 4.1 |
Note: This table is a generalized example based on typical docking study results for heterocyclic compounds, such as those targeting α-amylase. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations are used to study the system's movement and evolution over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the complex. This technique is valuable for assessing the stability of a binding pose predicted by docking and exploring the conformational flexibility of both the ligand and the protein. nih.govnih.gov
By analyzing the MD trajectory, researchers can monitor metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the ligand in the binding pocket. nih.gov A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose. MD simulations also allow for a more detailed analysis of interaction energies and the role of solvent molecules, offering a more realistic and dynamic picture of the binding event than docking alone. researchgate.netdntb.gov.ua
In Silico Prediction of Molecular Properties Relevant to Biological Interactions
Computational, or in silico, methods are pivotal in modern drug discovery and development for the early assessment of a compound's potential biological activity and pharmacokinetic profile. These theoretical studies can predict a range of molecular properties that are crucial for a molecule's interaction with biological systems. This includes the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the simulation of interactions with specific biological targets through molecular docking.
Despite the utility of these methods, a comprehensive search of available scientific literature and computational chemistry databases has revealed a significant lack of specific in silico studies focused on this compound. While computational analyses have been performed on structurally similar pyridine derivatives, such as 2-acetylamino-5-bromo-6-methylpyridine, direct predictive data for the title compound is not publicly available.
Therefore, it is not possible to present detailed research findings or specific data tables on the predicted molecular properties of this compound relevant to its biological interactions. The scientific community has not yet published research detailing its predicted ADME profile, drug-likeness, or its binding affinity and interaction with specific protein targets through molecular docking simulations. Such studies would be invaluable in elucidating the potential therapeutic applications and guiding future experimental research on this compound.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, advanced pulsing sequences)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: A proton NMR spectrum of 5-Acetyl-6-methylaminopyridine is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear as doublets in the downfield region due to their deshielding. The methyl protons of the acetyl and methylamino groups would appear as singlets in the upfield region. The N-H proton of the methylamino group would likely appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (position 2) | 8.0 - 8.5 | Doublet (d) |
| Aromatic H (position 4) | 7.5 - 8.0 | Doublet (d) |
| N-H | 4.5 - 5.5 | Broad Singlet (br s) |
| N-CH₃ | 2.8 - 3.2 | Singlet (s) |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The aromatic carbons will resonate in the typical range for substituted pyridines, while the methyl carbons will appear at the most upfield positions.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 205 |
| Aromatic C (quaternary) | 120 - 160 |
| Aromatic C-H | 110 - 150 |
| N-CH₃ | 25 - 35 |
2D NMR and Advanced Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. COSY would establish the coupling relationships between adjacent aromatic protons, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), fragmentation pathway analysis)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise molecular weight of this compound (C₈H₁₀N₂O). This allows for the calculation of its elemental formula with high accuracy, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ is 151.0866.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. shimadzu.itnih.govnih.govdntb.gov.ua This technique is crucial for analyzing complex mixtures and for detailed structural analysis. For this compound, the parent ion ([M+H]⁺ at m/z 151.1) would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Fragmentation Pathway Analysis: The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for protonated this compound would likely involve the loss of neutral molecules or radicals from the acetyl and methylamino substituents.
Loss of ketene (B1206846): A common fragmentation for acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da).
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da).
Cleavage of the methylamino group: Fragmentation could involve the loss of the methylamino group or parts of it.
Predicted Key Fragments in MS/MS of this compound
| Fragment | Proposed Structure | m/z (monoisotopic) |
|---|---|---|
| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.1 |
| [M+H - CH₃]⁺ | C₇H₈N₂O⁺ | 136.1 |
| [M+H - CO]⁺ | C₇H₁₁N₂⁺ | 123.1 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=O (ketone) | Stretch | 1680 - 1700 |
| C=C, C=N (aromatic ring) | Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The conjugated system of the pyridine ring and the acetyl group in this compound constitutes a chromophore that is expected to absorb UV radiation. The spectrum would provide information about the electronic transitions within the molecule, and the wavelength of maximum absorbance (λmax) can be used for quantitative analysis via HPLC.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal details of the crystal packing and intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. While no crystal structure for the specific title compound is publicly available, studies on similar complex pyridine derivatives demonstrate the power of this technique in unambiguously confirming molecular structures. nih.govresearchgate.net
Advanced Chromatographic Techniques for Purity and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for quantification, with the detection wavelength set at the compound's λmax. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. unibo.itresearchgate.net this compound is expected to be sufficiently volatile for GC analysis. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for both the confirmation of the compound's identity (via its mass spectrum) and the assessment of its purity (via the GC chromatogram). nih.gov
Pharmacological and Biological Activity Investigations in Vitro and Mechanistic Focus
Enzyme Inhibition Assays and Kinetic Characterization
Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. Pyridine (B92270) derivatives have been explored as inhibitors for a variety of enzymes involved in metabolic and inflammatory diseases.
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. encyclopedia.pub Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy in managing type 2 diabetes. encyclopedia.pubnih.gov Numerous studies have evaluated heterocyclic compounds, including pyridine derivatives, for their α-glucosidase inhibitory potential. rsc.orgresearchgate.net The standard in vitro assay involves incubating the enzyme with a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), in the presence and absence of the test compound. The rate of product formation (p-nitrophenol) is measured spectrophotometrically to determine the extent of inhibition, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov Kinetic studies, using Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). rsc.orge-fas.org For instance, certain phenolic acid amides have demonstrated mixed-type inhibition of α-glucosidase with Ki values in the low micromolar range. rsc.org While specific data for 5-Acetyl-6-methylaminopyridine is not available, its scaffold is present in molecules designed as potential α-glucosidase inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin and leptin signaling pathways. nih.gov Its overexpression is linked to insulin resistance and type 2 diabetes, making it an attractive therapeutic target. nih.gov Inhibition of PTP1B enhances the phosphorylation of the insulin receptor and its downstream substrates, thereby improving insulin sensitivity. nih.gov Biochemical inhibition assays for PTP1B typically use recombinant PTP1B and a substrate that becomes fluorescent upon dephosphorylation, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or 3-O-methylfluorescein phosphate (OMFP). nih.gov These continuous kinetic assays are highly sensitive and allow for the accurate determination of inhibitor potency (IC50). nih.gov Although many PTP1B inhibitors have been investigated, achieving selectivity over other highly homologous phosphatases remains a significant challenge. nih.gov
Myeloperoxidase (MPO): MPO is a heme-containing enzyme found in neutrophils that plays a role in innate immunity by producing hypochlorous acid (HOCl), a potent microbicidal agent. nih.gov However, excessive MPO activity is implicated in the pathogenesis of various inflammatory and cardiovascular diseases due to oxidative damage to host tissues. nih.govnih.gov In vitro MPO inhibition assays can measure either the peroxidation activity (using substrates like 3,3′,5,5′-tetramethylbenzidine, TMB) or the chlorination activity of the enzyme. nih.gov The results are used to calculate IC50 values, indicating the inhibitor's potency. Various compounds have been identified as MPO inhibitors, with some demonstrating IC50 values comparable to reference drugs like indomethacin. nih.gov
Receptor Binding Studies with Isolated Biological Targets (Non-clinical context)
Receptor binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific biological target. These assays typically involve incubating a radiolabeled ligand with a preparation of the target receptor (e.g., isolated membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki).
Despite the importance of such studies, a review of the available scientific literature did not yield specific receptor binding data for this compound.
Antimicrobial Activity Profiling in In Vitro Assays
The pyridine scaffold is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and protozoa. nih.govnih.govmdpi.com
Antibacterial and Antifungal Activity: The antimicrobial efficacy of pyridine derivatives is typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. ijmrhs.comnih.gov This is often determined using broth microdilution methods according to established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). mdpi.comnih.gov The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial inoculum, can also be determined by subculturing from the clear wells of the MIC assay. ijmrhs.commdpi.com Numerous studies have demonstrated the potent antibacterial and antifungal activities of various substituted pyridines against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. nih.govnih.govresearchgate.net For example, certain novel 2-aminopyridine (B139424) derivatives have shown high activity against Gram-positive bacteria, with MIC values as low as 0.039 µg/mL. mdpi.com
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Substituted Mannich bases of pyridine | S. aureus | 6.25 - 12.5 | nih.gov |
| Substituted Mannich bases of pyridine | E. coli | 6.25 - 12.5 | nih.gov |
| Substituted Mannich bases of pyridine | C. albicans | 12.5 | nih.gov |
| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 | mdpi.com |
| 2-Amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 | mdpi.com |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae | <0.5 | nih.gov |
| Thienopyridine derivative (12a) | B. mycoides | <4.8 | researchgate.net |
| Thienopyridine derivative (12a) | C. albicans | <4.8 | researchgate.net |
Antileishmanial Activity: Leishmaniasis is a protozoan disease caused by parasites of the Leishmania genus. nih.gov Pyridine-containing structures have been investigated as potential antiprotozoal agents. nih.govacs.orgresearchgate.net In vitro assays for antileishmanial activity typically measure the effect of a compound on both the promastigote (the motile, insect-stage form) and the amastigote (the intracellular, mammalian-stage form) stages of the parasite. The efficacy is reported as the half-maximal effective concentration (EC50). Cytotoxicity against a mammalian cell line is also assessed to determine a selectivity index. For example, novel pyridyl analogues of the drug pentamidine have shown potent activity against Leishmania donovani, Trypanosoma brucei rhodesiense, and Plasmodium falciparum in vitro. nih.govacs.org
Mechanism of Action Studies at the Molecular Level
Understanding the mechanism of antimicrobial action is crucial for drug development. For pyridine derivatives, several mechanisms have been proposed and investigated at the molecular level. One common mechanism involves the disruption of the bacterial cell membrane. mdpi.com This can be studied using assays that measure membrane permeabilization, such as the uptake of fluorescent dyes like SYTOX Green, or by monitoring membrane depolarization. mdpi.com Another potential mechanism is the inhibition of essential biosynthetic pathways. For instance, some pyridine-based compounds have been suggested to target enzymes like GlcN-6-P synthase, which is crucial for cell wall biosynthesis. nih.gov
Antioxidant Activity Assessment (In Vitro Radical Scavenging Assays)
Antioxidants are molecules that can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant potential of compounds is frequently assessed using in vitro radical scavenging assays.
The most common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, DPPH-H. nih.gov This color change is monitored spectrophotometrically at approximately 517 nm. nih.gov The percentage of radical scavenging activity is calculated, and the results are often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govyoutube.com Lower IC50 values indicate higher antioxidant activity. researchgate.net While no specific DPPH assay data for this compound were found, this assay is a standard for evaluating the antioxidant potential of new chemical entities.
| Compound/Extract | DPPH Scavenging IC50 (µg/mL) | Reference |
|---|---|---|
| Ascorbic Acid (Standard) | 23.61 | nih.gov |
| Aroyl-hydrazone Schiff base ligand (from isonicotinic hydrazide) | 36.09 µM | nih.gov |
| Methanol extract of Lippia adoensis | 49.17 | nih.gov |
| Aqueous extract of Lippia adoensis | 20.99 | nih.gov |
Investigation of Molecular Pathways and Cellular Targets (In Vitro Cell-Based Assays)
In vitro cell-based assays are essential for elucidating how a compound affects cellular functions and signaling pathways, providing insights beyond isolated enzyme or receptor assays. Pyridine derivatives have been shown to modulate various cellular processes. nih.gov For example, derivatives of 2-amino-3-cyanopyridine have been investigated for their cytotoxic effects against human tumor cell lines, suggesting interference with pathways critical for cancer cell proliferation and survival. nih.govnih.gov The introduction of different functional groups onto the pyridine scaffold can significantly influence which pathways are targeted. nih.gov Investigations into these effects often involve treating cultured cells with the compound and then assessing outcomes such as cell viability (e.g., via MTT assay), apoptosis, or the activation state of specific signaling proteins (e.g., via Western blotting).
Applications in Chemical Biology and Material Science
Development as Molecular Probes for Biological Systems
While direct studies on 5-Acetyl-6-methylaminopyridine as a molecular probe are not extensively documented, the inherent fluorescent properties of aminopyridine derivatives suggest its potential in this area. Unsubstituted 2-aminopyridine (B139424) exhibits a notable quantum yield, indicating that the aminopyridine scaffold can serve as a foundation for fluorescent probes. nih.govresearchgate.net The fluorescence of aminopyridine compounds is sensitive to the polarity of their environment, a characteristic that is highly valuable for probes designed to study biological systems such as cellular membranes. sciforum.netepa.govnih.gov
The introduction of substituents onto the aminopyridine ring can modulate its photophysical properties. For instance, the synthesis of multisubstituted aminopyridines has been shown to yield compounds with significant fluorescence. nih.gov It is conceivable that the acetyl and methylamino groups in this compound could influence its fluorescent characteristics, potentially making it a suitable candidate for a "turn-on" or "turn-off" fluorescent probe. Such probes can be designed to exhibit fluorescence only upon interaction with a specific biological target or a change in their microenvironment.
Further research into the photophysical properties of this compound and its derivatives could lead to the development of novel molecular probes for imaging and sensing applications in chemical biology.
Role as Precursors or Building Blocks in Complex Organic Synthesis
The structure of this compound makes it a valuable precursor and building block for the synthesis of more complex organic molecules, particularly heterocyclic systems. Aminopyridine scaffolds are frequently employed in multicomponent reactions (MCRs), which are efficient one-pot syntheses that combine three or more reactants to form a complex product. mdpi.comekb.egeurekaselect.com These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds.
A closely related compound, 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine, has been successfully utilized in the synthesis of functionalized pyrido[2,3-d]pyrimidines. researchgate.net This highlights the utility of the 5-acetyl-6-amino substitution pattern in constructing fused heterocyclic systems. The acetyl group provides a reactive handle for further chemical transformations, while the amino group can participate in cyclization reactions.
The synthetic utility of aminopyridine derivatives is further demonstrated by their use in palladium-catalyzed carbon-nitrogen bond formation reactions, which are fundamental in the synthesis of many organic compounds. acs.org Given this precedent, this compound is poised to be a useful intermediate in the synthesis of a variety of complex molecules with potential biological activities.
Table 1: Examples of Related Aminopyridine Derivatives in Synthesis
| Precursor Compound | Synthetic Application | Resulting Heterocyclic System |
| 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | Cyclization reactions | Pyrido[2,3-d]pyrimidines researchgate.net |
| Aminopyridines | Multicomponent reactions | Diverse substituted pyridines mdpi.comekb.eg |
| Aminopyrimidines | Multicomponent reactions | Fused pyrimidine (B1678525) derivatives eurekaselect.com |
| N-aminopyridinium salts | Bifunctional aminating reagents | Aziridines and N-aryl amines nih.gov |
Contribution to the Design of Privileged Scaffolds
The pyridine (B92270) ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The versatility of the pyridine scaffold is evident in the wide range of pharmaceuticals that incorporate this moiety. nih.gov
The biological activity of pyridine derivatives can be significantly influenced by the nature and position of their substituents. nih.gov The acetyl and methylamino groups of this compound can contribute to its potential as a component of a privileged scaffold in several ways:
Hydrogen Bonding: The amino group and the carbonyl oxygen of the acetyl group can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the binding of a molecule to its biological target.
Electronic Effects: The electron-donating nature of the methylamino group and the electron-withdrawing nature of the acetyl group can modulate the electronic properties of the pyridine ring, affecting its reactivity and binding affinity.
Structural Diversity: The acetyl group provides a point for further chemical modification, allowing for the generation of a library of derivatives with diverse structures and biological activities.
The incorporation of functional groups such as amino and acetyl moieties has been shown to enhance the bioactivity of pyridine-based compounds. nih.gov For example, ligands derived from acetyl pyridine have demonstrated anti-amoebic activity, which is further enhanced upon complexation with metals. nih.gov Therefore, the specific substitution pattern of this compound makes it an attractive building block for the design of novel therapeutic agents based on the privileged pyridine scaffold.
Potential in Non-Biological Applications (e.g., sensing, catalysis)
The chemical reactivity of the aminopyridine core suggests that this compound could have potential applications in non-biological fields such as sensing and catalysis.
In the area of sensing , aminopyridine derivatives have been utilized as chemosensors for the detection of metal ions. For instance, a salicylidene derivative of 3-aminopyridine (B143674) has been shown to be a sensitive and selective sensor for Cu(II), Al(III), and Fe(III) ions. mdpi.com Furthermore, 4-aminopyridine (B3432731) has been incorporated into modified electrodes for the electrochemical sensing of lead ions. springerprofessional.de 2-Aminopyridine has also been used in conjunction with gold nanoparticles for the colorimetric sensing of thiocyanate. jst.go.jpjst.go.jp These examples demonstrate the potential of the aminopyridine scaffold to be adapted for the detection of various analytes. The specific functional groups on this compound could be exploited to develop sensors with unique selectivity and sensitivity.
In catalysis , pyridine and its derivatives are known to catalyze a variety of organic reactions, such as the acetylation of phenols and alcohols. semanticscholar.org Chiral iminopyridine ligands have been employed in enantioselective copper(II)-catalyzed Henry reactions. researchgate.net While simple aminopyridines are not typically as effective as catalysts like 4-(dimethylamino)pyridine (DMAP), the functional groups on this compound could be modified to enhance its catalytic activity. The development of magnetically recoverable nanocatalysts has also included the synthesis of pyridine derivatives, highlighting the ongoing interest in this class of compounds for catalytic applications. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
